Fmoc-d-glu(oall)-oh Fmoc-d-glu(oall)-oh
Brand Name: Vulcanchem
CAS No.: 204251-33-2
VCID: VC21544671
InChI: InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1
SMILES: C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H23NO6
Molecular Weight: 409,4 g/mole

Fmoc-d-glu(oall)-oh

CAS No.: 204251-33-2

Cat. No.: VC21544671

Molecular Formula: C23H23NO6

Molecular Weight: 409,4 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-d-glu(oall)-oh - 204251-33-2

Specification

CAS No. 204251-33-2
Molecular Formula C23H23NO6
Molecular Weight 409,4 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Standard InChI InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m1/s1
Standard InChI Key LRBARFFNYOKIAX-HXUWFJFHSA-N
Isomeric SMILES C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Nomenclature

Fmoc-D-Glu(OAll)-OH is a protected amino acid derivative essential for solid-phase peptide synthesis. The compound possesses several formal chemical identifiers and synonyms that appear throughout scientific literature.

Basic Identification Parameters

The compound is formally known as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid, with multiple CAS registry numbers assigned based on slight variations in chemical definition . The primary CAS numbers include:

IdentifierValueReference
Primary CAS Number204251-33-2
Alternative CAS133464-46-7
Molecular FormulaC₂₃H₂₃NO₆
Molecular Weight409.4 g/mol
InChI KeyLRBARFFNYOKIAX-HXUWFJFHSA-N

Synonyms and Alternative Nomenclature

The compound is known by several related nomenclatures in scientific and commercial contexts:

  • Fmoc-D-Glu(All)-OH

  • Fmoc-D-Glu(allyl ester)-OH

  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-glutamic-acid-gamma allyl ester

  • (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-5-OXO-5-(PROP-2-EN-1-YLOXY)PENTANOIC ACID

These numerous designations reflect the compound's importance across different chemical disciplines and commercial suppliers, often with slight variations in naming conventions.

Structural Characteristics

The structural features of Fmoc-D-Glu(OAll)-OH define its reactivity patterns and applications in peptide synthesis. The molecule contains several key functional groups that contribute to its orthogonal protection strategy.

Core Structure

Fmoc-D-Glu(OAll)-OH consists of a D-glutamic acid core with specific protecting groups on the amino and carboxylic acid functionalities:

  • The amino group (α-N) is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group

  • The side chain (γ-) carboxylic acid is protected as an allyl ester

  • The α-carboxylic acid remains unprotected (free)

This architecture allows selective manipulations that are fundamental to peptide synthesis strategies .

Stereochemistry and Configuration

The molecule possesses a D-configuration at its alpha carbon center, representing the enantiomer of natural L-glutamic acid. This stereochemical configuration is critical for applications requiring D-amino acids, such as the development of certain bioactive peptides and peptidomimetics. The stereochemistry is often indicated in the chemical name with the (R) descriptor, corresponding to the absolute configuration at the chiral center .

Physical and Chemical Properties

Understanding the physical and chemical properties of Fmoc-D-Glu(OAll)-OH is essential for its proper handling and application in laboratory settings.

Physical Properties

The compound typically appears as a white to off-white powder with specific physical characteristics:

PropertyValueReference
Physical FormPowder
Melting Point122-128°C
Density1.3±0.1 g/cm³
Boiling Point650.1±55.0°C at 760 mmHg
Optical Rotation[α]₂₀D = +18±3° (c=1 in DMF)
SolubilitySoluble in DMF, DCM

Spectroscopic Properties

Spectroscopic data is essential for confirming the identity and purity of Fmoc-D-Glu(OAll)-OH:

  • The compound exhibits characteristic UV absorption due to the Fmoc group's aromatic system

  • NMR spectroscopy reveals distinct patterns for the fluorenyl protons, allyl group, and peptide backbone

  • Mass spectrometry typically shows a molecular ion peak corresponding to the expected molecular weight of 409.4 g/mol

Applications in Peptide Synthesis

Fmoc-D-Glu(OAll)-OH serves as a versatile building block in modern peptide chemistry, with particular significance in orthogonal protection strategies.

Role in Solid-Phase Peptide Synthesis

The compound is primarily employed in Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Its unique value derives from the orthogonal protection scheme, which allows selective deprotection of specific functional groups without affecting others .

In typical applications:

  • The Fmoc group is removed with basic conditions (usually 20% piperidine in DMF)

  • The α-carboxyl group participates in peptide bond formation

  • The allyl ester remains stable during standard Fmoc deprotection and coupling steps

  • The allyl group can be selectively removed under mild, neutral conditions using palladium catalysis

This orthogonal protection pattern is particularly valuable for synthesizing complex peptides with branched structures or cyclic configurations .

Synthesis of Cyclic Peptides

Fmoc-D-Glu(OAll)-OH is especially valuable for the synthesis of head-to-tail cyclic peptides:

  • The linear peptide sequence is assembled using standard Fmoc SPPS methods

  • The allyl ester protecting group on glutamic acid is selectively removed using Pd(PPh₃)₄ (commonly with phenylsilane as a scavenger)

  • The exposed γ-carboxyl group can then participate in lactam formation, enabling on-resin cyclization strategies

This methodology has been employed in the synthesis of numerous bioactive cyclic peptides, as demonstrated in research protocols .

Deprotection Mechanisms and Strategies

The selective deprotection of the various protecting groups in Fmoc-D-Glu(OAll)-OH is central to its utility in peptide chemistry.

Allyl Ester Deprotection

The selective removal of the allyl ester group is typically accomplished under neutral conditions:

  • Treatment with catalytic Pd(0) complex, typically Pd(PPh₃)₄

  • Addition of a nucleophilic allyl scavenger, commonly phenylsilane

  • Reaction is performed in DCM or other suitable solvents

  • The reaction should be conducted under dark conditions to prevent photodegradation of the palladium catalyst

This procedure selectively removes the allyl ester without affecting other protecting groups commonly used in peptide synthesis, such as Fmoc, Boc, tBu, and Pbf groups .

Fmoc Deprotection

The Fmoc group is removed under standard basic conditions:

  • Treatment with 20% piperidine in DMF

  • The allyl ester remains stable under these conditions

  • This orthogonality enables sequential deprotection strategies essential for peptide synthesis

Research Applications and Findings

Fmoc-D-Glu(OAll)-OH has been employed in various research contexts beyond standard peptide synthesis.

Bioactive Peptide Development

The compound has been utilized in the development of peptide-based therapeutics, particularly:

  • Cyclic peptides with enhanced stability and bioavailability

  • Peptides targeting neurological disorders, leveraging the D-amino acid's resistance to proteolytic degradation

  • Bioconjugates for targeted drug delivery systems

Materials Science Applications

Research has demonstrated the utility of Fmoc-D-Glu(OAll)-OH in materials science:

  • Incorporation into polymer matrices to enhance material properties

  • Development of peptide-based biomaterials for tissue engineering

  • Creation of self-assembling peptide structures with defined architectures

Bioconjugation Strategies

The unique functional group pattern of Fmoc-D-Glu(OAll)-OH enables sophisticated bioconjugation approaches:

  • Selective attachment of biomolecules to surfaces or other molecules

  • Development of targeted therapeutic systems

  • Creation of peptide-drug conjugates with enhanced pharmacological properties

Storage ParameterRecommendationReference
Temperature2-8°C or freezer
EnvironmentDark, dry conditions
ContainerTightly sealed

Stability Considerations

Several factors can affect the stability of Fmoc-D-Glu(OAll)-OH:

  • Prolonged exposure to heat may lead to degradation

  • The allyl group can potentially isomerize under certain conditions

  • Exposure to strong acids or bases may cause unwanted deprotection

  • Repeated freeze-thaw cycles should be avoided

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